
2,5,5-Trimethyl-1,3-dioxane-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethyl-1,3-dioxane-2-propanol is an organic compound with the molecular formula C10H20O3. It is a derivative of 1,3-dioxane, characterized by the presence of three methyl groups and a propanol group. This compound is known for its applications in various chemical syntheses and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-1,3-dioxane-2-propanol typically involves the reaction of epoxides with alcohols under controlled conditions. One common method is the reaction between propylene oxide and isopropanol. This reaction is carried out at specific temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing catalysts to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,5-Trimethyl-1,3-dioxane-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols .
Applications De Recherche Scientifique
2,5,5-Trimethyl-1,3-dioxane-2-propanol has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxane-2-propanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic substitution and electrophilic addition, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxane-5-methanol: Another related compound with a similar backbone but different substituents.
Uniqueness
2,5,5-Trimethyl-1,3-dioxane-2-propanol is unique due to its specific combination of methyl and propanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized chemical syntheses and industrial applications .
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h11H,4-8H2,1-3H3 |
Clé InChI |
SWNYHLDMQFAXRP-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)(C)CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
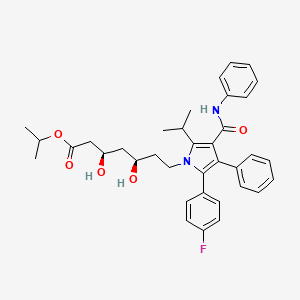
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
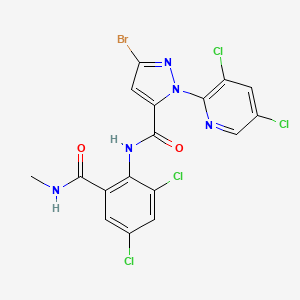
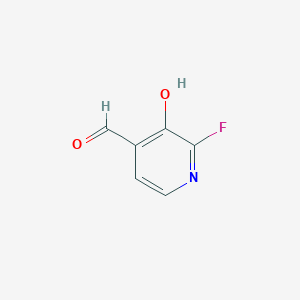
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)
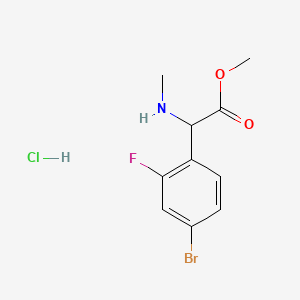
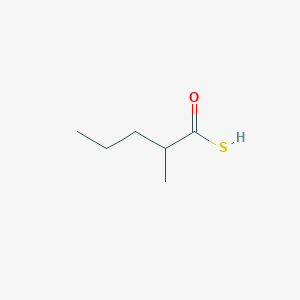
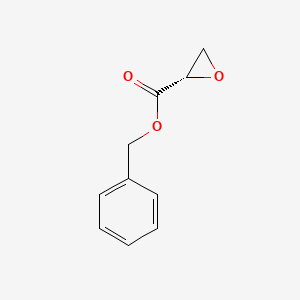
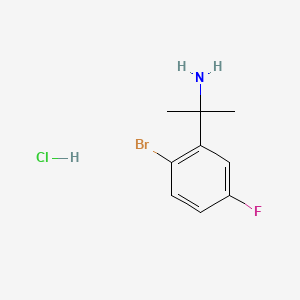

![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
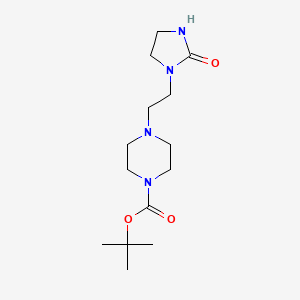
![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)
